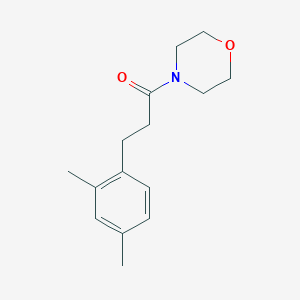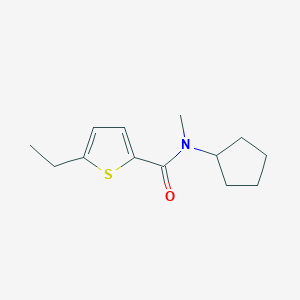
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one, also known as DMPK, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds known as phenylpropanoids and has a molecular formula of C16H23NO2. DMPK is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and methanol.
Mécanisme D'action
The exact mechanism of action of 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased inhibitory neurotransmission, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity and duration of seizures in mice, as well as to reduce pain in models of neuropathic pain. Additionally, it has been shown to reduce inflammation in models of acute and chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has a well-established safety profile and is not known to have any significant side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research involving 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one. One area of interest is its potential as a treatment for epilepsy, given its anticonvulsant properties. Additionally, it may be useful in the development of new analgesics and anti-inflammatory drugs. Further research is also needed to better understand its mechanism of action and to identify potential side effects or limitations.
Méthodes De Synthèse
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one can be synthesized through a variety of methods, including the reaction of 2,4-dimethylacetophenone with morpholine and propanone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by treatment with morpholine and acetic anhydride.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-3-4-14(13(2)11-12)5-6-15(17)16-7-9-18-10-8-16/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTRIZOHDCNDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)


![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)